p-(t-BUTYLDIMETHYLSILOXY)STYRENE chemical properties.
p-(t-BUTYLDIMETHYLSILOXY)STYRENE chemical properties.
An In-depth Technical Guide to p-(tert-Butyldimethylsiloxy)styrene: Properties, Reactivity, and Applications
Executive Summary
p-(tert-Butyldimethylsiloxy)styrene (TBDMS-Styrene) is a versatile silyl-protected monomer that serves as a critical building block in advanced polymer synthesis and materials science. By masking the reactive hydroxyl group of 4-hydroxystyrene, the tert-butyldimethylsilyl (TBDMS) ether enables precise control over polymerization processes, particularly living anionic polymerization, while imparting unique properties such as enhanced thermal stability and hydrophobicity.[1] The true value of TBDMS-Styrene lies in its function as a latent phenol. Following polymerization, the silyl protecting group can be quantitatively removed under mild conditions to yield poly(4-hydroxystyrene), a foundational polymer in photoresist technology and other high-performance applications. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of TBDMS-Styrene for researchers and professionals in chemical synthesis and drug development.
Nomenclature and Core Chemical Identifiers
Correctly identifying a chemical compound is foundational to any scientific endeavor. TBDMS-Styrene is known by several synonyms, and its core identifiers are cataloged across multiple chemical databases.
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Common Name : p-(t-Butyldimethylsiloxy)styrene; 4-(tert-Butyldimethylsilyloxy)styrene
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IUPAC Name : tert-butyl-(4-ethenylphenoxy)-dimethylsilane[2][3]
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Synonyms : Tert-Butyl(4-Ethenylphenoxy)Dimethylsilane, p-(tert-Butyldimethylsilyloxy)styrene, TBDMS-Styrene[1][3]
Physicochemical Properties
The physical properties of TBDMS-Styrene dictate its handling, purification, and reaction conditions. It is a combustible liquid with low volatility, which is advantageous for many industrial formulations.[1][5]
| Property | Value | Source(s) |
| Appearance | Clear, straw-colored liquid | [1][5][6] |
| Boiling Point | 80 °C @ 0.075 mmHg | [2][4][5] |
| Density | 0.922 g/mL | [4] |
| Refractive Index (@ 20°C) | 1.5091 | [4][5] |
| Flash Point | > 65 °C | [5] |
| Vapor Pressure | < 0.1 mmHg @ 25°C | [5] |
| Solubility | Reacts with water; soluble in common organic solvents | [5] |
Synthesis and Purification Workflow
The most common laboratory synthesis of TBDMS-Styrene involves the protection of the phenolic hydroxyl group of 4-vinylphenol (also known as 4-hydroxystyrene). The choice of a bulky silylating agent like tert-Butyldimethylsilyl chloride (TBDMS-Cl) is strategic; it provides robust protection during subsequent reactions while being amenable to selective cleavage.
Diagram: Synthesis of TBDMS-Styrene
Caption: General workflow for the silylation of 4-vinylphenol.
Detailed Experimental Protocol: Synthesis
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Preparation : To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 4-vinylphenol (1.0 eq) and imidazole (2.5 eq).
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Dissolution : Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids. Cool the mixture to 0°C in an ice bath.
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Silylation : Add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in anhydrous DMF dropwise to the stirred mixture.
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Causality: Imidazole acts as a base to deprotonate the phenol, forming a phenoxide that is a more potent nucleophile. It also activates the silyl chloride, accelerating the reaction. Anhydrous conditions are critical to prevent hydrolysis of TBDMS-Cl.[6]
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Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
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Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation (Boiling Point: 80°C at 0.075 mmHg) to yield TBDMS-Styrene as a clear, straw-colored liquid.[4][5]
Chemical Reactivity and Core Mechanisms
The reactivity of TBDMS-Styrene is dominated by two key functionalities: the vinyl group, which readily undergoes polymerization, and the TBDMS ether, which can be cleaved to unmask the phenol.
Polymerization: Crafting Advanced Polymers
The styrene moiety of TBDMS-Styrene makes it an excellent monomer for chain-growth polymerization. Its primary utility is in living anionic polymerization, which allows for the synthesis of polymers with precisely controlled molecular weights, low polydispersity, and complex architectures like block copolymers.[7][8][9]
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Mechanism : Anionic polymerization is initiated by a potent nucleophile, such as an organolithium reagent (e.g., n-butyllithium), which attacks the vinyl group's double bond.[10] This creates a propagating carbanionic chain end that continues to add monomer units. The reaction proceeds without an inherent termination step, earning it the name "living polymerization".[8][10]
Diagram: Anionic Polymerization of TBDMS-Styrene```dot
Caption: Conversion to poly(4-hydroxystyrene).
Detailed Experimental Protocol: Deprotection
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Dissolution : Dissolve poly(TBDMS-Styrene) in a suitable solvent like THF.
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Reagent Addition : Add a solution of TBAF (1.1 eq per silyl ether unit) in THF dropwise to the polymer solution at 0°C.
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Reaction : Allow the mixture to stir at room temperature for 2-4 hours, monitoring the disappearance of the starting polymer by GPC or NMR.
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Precipitation : Once the reaction is complete, precipitate the product, poly(4-hydroxystyrene), by slowly pouring the reaction mixture into a large volume of a non-solvent, such as deionized water or hexane.
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Isolation : Collect the precipitated polymer by filtration, wash thoroughly with the non-solvent to remove silyl byproducts and excess reagent, and dry under vacuum.
Applications in Research and Industry
The unique combination of a polymerizable vinyl group and a cleavable silyl ether makes TBDMS-Styrene a valuable monomer.
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Microelectronics : As a precursor to poly(4-hydroxystyrene), it is fundamental in the formulation of photoresists for semiconductor manufacturing. The phenolic hydroxyl groups of the final polymer provide aqueous base solubility, which is essential for the development process in photolithography.
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Functional Polymers : The deprotected poly(4-hydroxystyrene) can be further functionalized at the hydroxyl group, allowing for the creation of a wide array of specialty polymers with tailored properties for drug delivery, membranes, or catalytic systems. [11]* Coatings and Adhesives : The siloxane character of the monomer and its polymer imparts hydrophobicity, improved flexibility, and enhanced thermal stability, making it a useful additive in high-performance coatings, sealants, and adhesives. [1]
Safety, Handling, and Storage
Proper handling of TBDMS-Styrene is crucial for laboratory safety and maintaining the integrity of the chemical.
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Hazards : TBDMS-Styrene is a combustible liquid and causes serious eye irritation. [5][6][12]It may also be harmful if swallowed or cause skin and respiratory tract irritation. [6][12]It is harmful to aquatic life. [6]* Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear chemical safety goggles, neoprene or nitrile rubber gloves, and a lab coat. [5][6]* Handling : Avoid contact with eyes, skin, and clothing. [6]Ground all equipment to prevent static discharge, as vapors can form flammable mixtures with air. [5][6]Avoid exposure to heat, sparks, or open flames. [5][6]* Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [5][6]For long-term stability and to prevent polymerization, it should be stored in the dark at refrigerated temperatures (0-5°C). [5][6]The material is sensitive to moisture and will react with water. [5][6]Commercial preparations may contain an inhibitor like 2,6-di-tert-butyl-p-cresol to prevent premature polymerization. [6]
References
-
Gelest, Inc. p-(t-BUTYLDIMETHYLSILOXY)STYRENE. [Link]
-
Gelest, Inc. Safety Data Sheet: p-(t-BUTYLDIMETHYLSILOXY)STYRENE. [Link]
-
Gelest, Inc. Safety Data Sheet (2015): p-(t-BUTYLDIMETHYLSILOXY)STYRENE. [Link]
-
PubChem. 4-(Tert-butyldimethylsiloxy)styrene. [Link]
-
IChemE. Polymerisation reaction inhibition: an alternative basis of safety. [Link]
-
MDPI. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Acta Physico-Chimica Sinica. Reaction Mechanism and Solvent Effects of Styrene Epoxidation with Hydrogen Peroxide. [Link]
-
National Institute of Standards and Technology. Styrene - the NIST WebBook. [Link]
-
Wikipedia. Anionic addition polymerization. [Link]
-
ACS Publications. Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems. [Link]
-
ResearchGate. Applications of polystyrene and its role as a base in industrial chemistry. [Link]
-
RSC Publishing. Synthesis of poly(styrene-b-4-(tert-butyldimethylsiloxy)styrene) block copolymers and characterization of their self-assembled patterns. [Link]
-
Gelest, Inc. Deprotection of Silyl Ethers. [Link]
-
ResearchGate. Reaction mechanism for styrene (ST) polymerization. Hydrogen atoms are omitted for clarity. [Link]
-
YouTube. Anionic and Radical Polymerizations. [Link]
-
SciSpace. Molecular structure, spectroscopic investigation (FT-IR, 1H NMR, 13C NMR and Mass) and quantum chemical calculations of Rutheniu. [Link]
-
Gelest, Inc. Safety Data Sheet (EU): p-(t-BUTYLDIMETHYLSILOXY)STYRENE. [Link]
-
ACS Publications. Polymerization of Styrene with Peroxide Initiator Ionically Bound to High Surface Area Mica. [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. [Link]
-
Neliti. STYRENE-BASED ORGANIC SUBSTANCES, CHEMISTRY OF POLYMERS AND THEIR TECHNOLOGY. [Link]
-
YouTube. Preparation & Uses Of Poly Styrene (PS ). [Link]
-
ACS Publications. The synthesis, characterization, and deblocking of poly(4-tert-butoxystyrene) and poly(4-tert-butoxy-.alpha.-methylstyrene). [Link]
-
Plastics Europe. Styrene Monomer: Safe Handling Guide. [Link]
-
University of Southern Mississippi. Anionic Polymerization of Styrene. [Link]
-
Knovel. Introduction to Styrenic Polymers. [Link]
-
DergiPark. Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X - DergiPark. [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of novel halogen, methyl, and phenoxy ring-disubstituted tert-butyl phenylcyanoacrylates. [Link]
-
RSC Publishing. Chemical reactivity and conformational properties of growing chains. Part 2.—Effect of the reaction medium on the termination kinetics in styrene + methyl methacrylate solution copolymerization. [Link]
-
Sci-Hub. Synthesis and Characterization of Poly(styrene-co-4-[(tert-butyldimethylsilyl)oxy]styrene) as a Precursor of Hydroxyl-Functionalized Syndiotactic Polystyrene. [Link]
-
YouTube. How Does Styrene Polymerization Work?. [Link]
-
YouTube. anionic addition polymers. [Link]
-
NISCAIR. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. [Link]
Sources
- 1. CAS 84494-81-5: p-(t-Butyldimethylsiloxy)styrene [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-(Tert-butyldimethylsiloxy)styrene | C14H22OSi | CID 10998951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-(t-BUTYLDIMETHYLSILOXY)STYRENE - Gelest, Inc. [gelest.com]
- 5. gelest.com [gelest.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) | MDPI [mdpi.com]
- 8. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 9. Synthesis of poly(styrene-b-4-(tert-butyldimethylsiloxy)styrene) block copolymers and characterization of their self-assembled patterns - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. pslc.ws [pslc.ws]
- 11. researchgate.net [researchgate.net]
- 12. s3.amazonaws.com [s3.amazonaws.com]
